- Evaluation of safe mixed solvents in N-phenylbenzamide synthesis for alteration of hazardous dipolar aprotic solvents in amide drug synthesesTetrahedron, 2023, 131,,
Cas no 93-98-1 (N-Phenylbenzamide)

N-Phenylbenzamide structure
Nombre del producto:N-Phenylbenzamide
Número CAS:93-98-1
MF:C13H11NO
Megavatios:197.232543230057
MDL:MFCD00003069
CID:34724
PubChem ID:7168
N-Phenylbenzamide Propiedades químicas y físicas
Nombre e identificación
-
- N-Phenylbenzamide
- N-BENZOYLANILINE
- BENZANILIDE
- Benzamide, N-phenyl-
- Benzanilid
- Benzoic acid anilide
- Benzoylanilide
- Benzamide,N-phenyl
- N-benzoylphenylamine
- N-Phenyl-benzamide
- phenyl-N-benzamide
- Benzanilide (8CI)
- N-Phenylbenzamide (ACI)
- N-Phenylbenzenecarboxamide
- N-Phenylethylbenzamide
- NSC 3131
- PMSA 953
- N-Phenyl benzamide
- 93-98-1
- SCHEMBL31966
- E74233
- AKOS000492910
- SY020326
- AE-641/31373004
- SB75698
- HMS1542M14
- SR-01000630713-1
- CS-0181198
- EN300-15536
- BENZANILIDE [MI]
- Q421501
- NSC-3131
- N-Phenylbenzoic acid amide
- NSC3131
- aniline, N-benzoyl-
- Benzanilide, 98%
- DTXSID9059096
- AC-21003
- CCG-40583
- Z27782673
- SCHEMBL8861823
- Benzanilide (165 degrees C) Melting Point Standard
- CHEMBL115523
- PS-11216
- BDBM50162303
- n-benzoyl aniline
- HY-W115609
- BRD-K72443974-001-01-0
- STK036609
- AI3-01046
- AK1B12366O
- B0016
- F0808-0359
- EINECS 202-292-7
- TimTec1_003094
- Benzanilide, analytical standard
- DB-013672
- UNII-AK1B12366O
- MFCD00003069
- NS00001213
-
- MDL: MFCD00003069
- Renchi: 1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
- Clave inchi: ZVSKZLHKADLHSD-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC=CC=1)NC1C=CC=CC=1
- Brn: 1102980
Atributos calculados
- Calidad precisa: 197.08400
- Masa isotópica única: 197.084064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 203
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: nothing
- Superficie del Polo topológico: 29.1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: Powder
- Denso: 1,315 g/cm3
- Punto de fusión: 163.0 to 167.0 deg-C
- Punto de ebullición: 117 °C/10 mmHg(lit.)
- Punto de inflamación: 117°C/10mm
- índice de refracción: 1.6050 (estimate)
- Disolución: H2O: insoluble
- Coeficiente de distribución del agua: Insoluble
- PSA: 29.10000
- Logp: 3.01190
- Merck: 1061
- Disolución: 1g of product is dissolved in 7ml of boiling ethanol \60ml of cold ethanol. It is slightly soluble in ether, but insoluble in water
- FEMA: 2684
N-Phenylbenzamide Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S22-S24/25
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Términos de riesgo:R20/21/22
N-Phenylbenzamide Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Phenylbenzamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | N304051-1g |
N-Phenylbenzamide |
93-98-1 | 1g |
$ 80.00 | 2022-06-03 | ||
Enamine | EN300-15536-0.1g |
N-phenylbenzamide |
93-98-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-15536-0.5g |
N-phenylbenzamide |
93-98-1 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11086-100g |
Benzanilide, 98+% |
93-98-1 | 98+% | 100g |
¥592.00 | 2023-02-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830232-5g |
Benzanilide |
93-98-1 | 98% | 5g |
¥37.00 | 2022-01-10 | |
Life Chemicals | F0808-0359-0.5g |
N-phenylbenzamide |
93-98-1 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0808-0359-1g |
N-phenylbenzamide |
93-98-1 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11086-500g |
Benzanilide, 98+% |
93-98-1 | 98+% | 500g |
¥2516.00 | 2023-02-27 | |
eNovation Chemicals LLC | Y1290540-500g |
N-Phenylbenzamide |
93-98-1 | 98% | 500g |
$125 | 2024-06-07 | |
Enamine | EN300-15536-1.0g |
N-phenylbenzamide |
93-98-1 | 95.0% | 1.0g |
$24.0 | 2025-03-21 |
N-Phenylbenzamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , N-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino(morpholino)uronium he… Solvents: Tetrahydrofuran , Water ; 24 h, pH 10.8, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ; rt → 120 °C; 6 h, 100 psi, 120 °C
Referencia
- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Substituted 2,4-diaminopyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: (SP-4-1)-(Acetonitrile)dichloro[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,3-dihydro… Solvents: 1,4-Dioxane ; 6 h, 3 atm, 100 °C
Referencia
- N-heterocyclic carbine palladium complex crystal and its synthesis method and application in preparing amide compound, China, , ,
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Benzenesulfonic acid, 4-ethenyl-, sodium salt (1:1), polymer with diethenylbenze… (neutralized) Solvents: Benzonitrile ; 1 h, 130 °C
Referencia
- In situ functionalized sulfonic copolymer toward recyclable heterogeneous catalyst for efficient Beckmann rearrangement of cyclohexanone oximeApplied Catalysis, 2016, 510, 125-133,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) , 3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ; 100 psi, rt → 120 °C; 6 h, 120 °C
Referencia
- A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactionsRSC Advances, 2016, 6(82), 78826-78837,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Water Solvents: Dimethylformamide ; 24 h, 120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Referencia
- Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic OxidationJournal of Organic Chemistry, 2015, 80(24), 11993-11998,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium perchlorate , 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide Solvents: Dimethylformamide ; 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 25 °C
Referencia
- Electrochemical Reduction of α-Diketones and α-Diimines in the Presence of a Bielectrophilic Substrate: Synthesis of New Aza-Crown CompoundsJournal of the Electrochemical Society, 2017, 164(2),,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referencia
- Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N CouplingsJournal of Organic Chemistry, 2016, 81(17), 7315-7325,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium hydroxide , Oxygen Catalysts: Gold (mesoporous alumina-supported) Solvents: Water ; 14 h, rt
Referencia
- Efficient synthesis of amides and esters from alcohols under aerobic ambient conditions catalyzed by a Au/mesoporous Al2O3 nanocatalystChemSusChem, 2015, 8(11), 1916-1925,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 2 - 6 h, rt
Referencia
- Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ligase RNF5Journal of Medicinal Chemistry, 2023, 66(14), 9797-9822,
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Acetic anhydride
Referencia
- Acetic Anhydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8,
Métodos de producción 17
Métodos de producción 18
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Triethylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2211997-02-1 (silica supported; reaction product with Pd2(dba)3·CHCl3) Solvents: Dimethylformamide , Toluene ; 3 h, 30 bar, 100 °C
Referencia
- Double carbonylation of iodoarenes in the presence of reusable palladium catalysts immobilised on supported phosphonium ionic liquid phasesMolecular Catalysis, 2018, 445, 195-205,
N-Phenylbenzamide Raw materials
- N,N''-[(1E,2E)-1,2-diphenylethane-1,2-diylidene]dianiline
- Methyl benzoate
- Iodobenzene
- Benzoic acid
- Benzophenone oxime
- N-(4-Bromophenyl)benzamide
- Benzamide
- Benzeneacetonitrile, a-(phenylimino)-
- Benzoic anhydride
- Benzoyl chloride
- Pentafluorophenyl Benzoate
N-Phenylbenzamide Preparation Products
N-Phenylbenzamide Literatura relevante
-
Piyush Panini,Deepak Chopra New J. Chem. 2015 39 8720
-
Deepak Chopra,T. N. Guru Row CrystEngComm 2008 10 54
-
3. Synthesis and antioxidant activities of N-thiophenyl ebselenamines: a 77Se{1H} NMR mechanistic studyManish Kumar,Vijay P. Singh New J. Chem. 2022 46 12010
-
Piyush Panini,Deepak Chopra New J. Chem. 2015 39 8720
-
Yundong Wu,Lei Guo,Yuxuan Liu,Jiannan Xiang,Jun Jiang RSC Adv. 2021 11 15290
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93-98-1)N-Phenylbenzamide

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Cantidad:1kg
Precio ($):218.0
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(CAS:93-98-1)BENZANILIDE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe